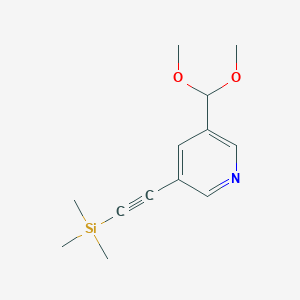
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is a useful research compound. Its molecular formula is C13H19NO2Si and its molecular weight is 249.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine (CAS No. 879326-80-4) is a pyridine derivative with potential applications in medicinal chemistry and biochemistry. This compound features a unique combination of functional groups that may influence its biological activity, particularly in the context of enzyme interactions and therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes:
- A pyridine ring
- A trimethylsilyl ethynyl group
- Dimethoxymethyl substituents
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Enzyme Inhibition:
The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, studies indicate that pyridine derivatives can modulate the activity of enzymes such as Janus kinases, which are crucial in signaling pathways related to immune responses and cancer progression .
2. Anticancer Properties:
Preliminary investigations suggest that this compound may possess anticancer properties. Similar compounds have been noted for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. The inhibition of microtubule dynamics can lead to reduced proliferation of cancer cells .
3. Neuroprotective Effects:
Some derivatives of pyridine have been studied for their neuroprotective effects, suggesting that this compound could be explored for potential applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Enzyme Inhibition | Modulation of Janus kinases | , |
| Anticancer Activity | Inhibition of tubulin polymerization | |
| Neuroprotection | Potential protective effects on neurons |
Detailed Research Findings
-
Enzyme Modulation:
- In vitro studies have demonstrated that pyridine derivatives can act as effective inhibitors of Janus kinases, which play a significant role in various immune-related disorders and cancers. The modulation of these enzymes could provide therapeutic avenues for treating conditions such as rheumatoid arthritis and certain cancers .
- Anticancer Mechanisms:
- Neuroprotective Studies:
Eigenschaften
IUPAC Name |
2-[5-(dimethoxymethyl)pyridin-3-yl]ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZASIYDGVNBWMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640077 |
Source


|
| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879326-80-4 |
Source


|
| Record name | 3-(Dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














